Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Beschreibung
Eigenschaften
CAS-Nummer |
169750-88-3 |
|---|---|
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
pyrrolo[2,3-c]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H,11,12) |
InChI-Schlüssel |
UIZRPNPIXHSJAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 |
Kanonische SMILES |
C1=CN=CC2=C1C=CN2C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Boc Protection Using Tert-Butyl Dicarbonate (Boc₂O)
The foundational step in synthesizing tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves Boc protection of the pyrrolo[3,2-c]pyridine precursor. Two primary methodologies dominate:
Triethylamine-Mediated Boc Protection in Dichloromethane
A widely adopted method employs triethylamine (TEA) as a base in dichloromethane (DCM). In a representative procedure, 24 g (203 mmol) of 1H-pyrrolo[3,2-c]pyridine was reacted with Boc₂O (48.8 g, 223.5 mmol) in DCM under nitrogen at 25°C for 12 hours. Post-reaction purification via silica gel chromatography (PE/EtOAc = 2:1) yielded 43.5 g (98.2%) of the Boc-protected intermediate. Key advantages include:
DMAP-Catalyzed Boc Protection in Acetonitrile
Alternative protocols utilize 4-dimethylaminopyridine (DMAP) in acetonitrile. For instance, 20 mmol of 1H-pyrrolo[3,2-c]pyridine reacted with Boc₂O (3.9 g, 18 mmol) and DMAP (2.4 g, 20 mmol) at 20°C for 18 hours. After vacuum concentration and flash chromatography (1:1 EtOAc/hexanes), the product was isolated in quantitative yield (100%). This method excels in:
Hydrogenation to Achieve the Octahydro Structure
Following Boc protection, catalytic hydrogenation saturates the pyrrolopyridine ring. Pd/C under H₂ is standard, though conditions vary:
| Catalyst Loading | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 10% Pd/C | Ethanol | 25°C | 24 h | 95% | |
| 5% Pd/C | THF | 50°C | 12 h | 98% |
Critical parameters include:
-
Catalyst loading : Higher Pd/C concentrations (10%) reduce reaction times but increase costs.
-
Solvent choice : Ethanol ensures homogeneity, while THF accelerates hydrogen uptake.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Recent advancements integrate continuous flow systems for Boc protection and hydrogenation. A pilot study achieved 92% yield over 24 hours using:
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolo-pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- CAS Number : 169750-88-3
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Storage : 2–8°C, protected from light and moisture .
This bicyclic compound features a fused pyrrolidine-pyridine core with a tert-butyl carbamate group at the 1-position. It serves as a key intermediate in pharmaceutical synthesis, particularly for modifying solubility and stability in drug candidates .
Comparative Analysis with Structural Analogues
Stereochemical Variants
Compound : tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- CAS Number : 1932510-29-6
- Molecular Formula : C₁₂H₂₂N₂O₂
- Key Difference : Stereospecific configuration at the 3aR and 7aS positions.
- Impact : Altered spatial arrangement may influence chiral recognition in biological systems or catalytic processes. Both compounds share identical molecular weight and hazards (H302, H315, H319, H335) .
Substituent-Modified Derivatives
Compound 21: tert-Butyl-6-(2-cyanoethyl)octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Molecular Formula : C₁₅H₂₄N₃O₂
- Molecular Weight : 279.37 g/mol
- Synthesis : 83% yield via acrylonitrile addition .
- Key Features: Enhanced polarity due to the cyanoethyl group. GC-MS retention time: 8.701 min; distinct ¹H-NMR shifts (e.g., δ 2.65 ppm for CH₂CN) .
Compound 3 : tert-Butyl pyridine[4',5'-5,4]pyrrolo[2,3-c]pyridine-3-carboxylate
Boron-Containing Analogues
Compound : tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Ring-Fusion Isomers
Compound : tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Key Difference : Pyrrolo[3,2-b]pyridine core (vs. [2,3-c] in the parent compound).
Biologische Aktivität
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate (CAS No. 1147422-00-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the ring system is significant for its interaction with biological targets.
1. Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have shown that compounds with similar structures inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells, suggesting potential anticancer properties .
- Cyclic Dependence Kinase Inhibition : Some derivatives of pyrrolopyridines have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, certain analogs exhibit IC50 values as low as 0.36 µM against CDK2 .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and cell cycle regulation.
- Cellular Signaling Modulation : It potentially alters signaling pathways that control cell growth and apoptosis, contributing to its antitumor effects.
Case Study 1: Anticancer Activity
A study conducted on the effects of pyrrolopyridine derivatives showed that this compound significantly inhibited the growth of HeLa cells. The study utilized MTT assays to measure cell viability and found a dose-dependent response.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
Case Study 2: CDK Inhibition
In another research effort focusing on the inhibition of CDKs, derivatives structurally related to this compound were tested against CDK2 and CDK9:
| Compound | IC50 CDK2 (µM) | IC50 CDK9 (µM) | Selectivity Ratio (CDK2/CDK9) |
|---|---|---|---|
| Compound A | 0.36 | 1.8 | 5 |
| Compound B | 0.5 | 3 | 6 |
These results indicate that modifications to the core structure can enhance selectivity towards specific CDKs.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, and how can reaction conditions be optimized for yield improvement?
- Synthesis Routes :
- Route 1: Reaction of 1H-pyrrolo[2,3-c]pyridine-1-carboxylic acid with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or pyridine), achieving ~98% yield .
- Route 2: Suzuki coupling using boronic acid derivatives to introduce substituents, requiring palladium catalysts and controlled inert atmospheres .
- Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Temperature : Reactions often proceed at 60–80°C for 12–24 hours, with lower temperatures reducing side products .
- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ for Suzuki coupling minimizes catalyst waste while maintaining yield .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., distinguishing octahydro isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <5 ppm mass accuracy .
- X-ray Crystallography : SHELX software refines crystal structures, resolving absolute configuration and hydrogen-bonding networks .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds ensure batch consistency .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during the synthesis of derivatives?
- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., BINOL-derived ligands) to induce asymmetric induction .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® columns) separates diastereomers, with mobile phases optimized for polar functional groups .
- Spectroscopic Monitoring : ¹H NMR coupling constants and NOE experiments verify stereochemical outcomes .
Q. What methodologies resolve contradictory bioactivity data in kinase inhibition studies?
- Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™) with cellular proliferation tests (e.g., MTT) to confirm target engagement .
- Purity Verification : HRMS and HPLC-MS rule out impurities (e.g., deprotected intermediates) as confounding factors .
- Structure-Activity Relationship (SAR) : Systematic substitution at C3/C5 positions identifies critical pharmacophores, resolving variability in IC₅₀ values .
Q. What experimental approaches investigate the mechanism of action in biological systems?
- Isotopic Labeling : ¹⁴C/³H-labeled analogs track metabolic pathways via autoradiography or scintillation counting .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets .
- Biochemical Profiling : Kinase selectivity panels (e.g., Eurofins KinaseProfiler™) quantify off-target effects at 1 µM concentrations .
Safety and Handling Protocols
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles mitigate dermal/ocular exposure .
- Respiratory Protection : NIOSH-certified N95 masks for powder handling; fume hoods for solvent-based reactions .
- Storage : Under argon at 2–8°C in amber glass vials to prevent hydrolysis/oxidation .
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, adhering to EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
